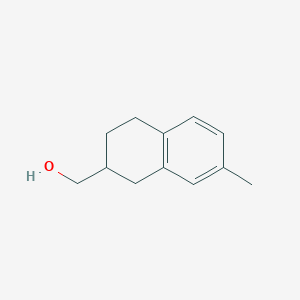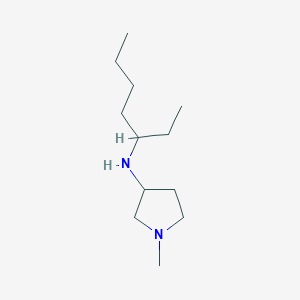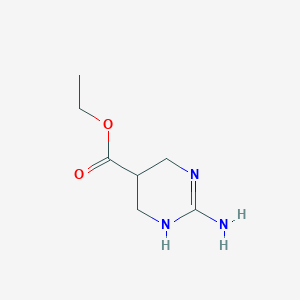amine](/img/structure/B13308056.png)
[1-(5-Chlorothiophen-2-yl)ethyl](4-methoxybutyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chlorothiophen-2-yl)ethylamine is an organic compound that features a thiophene ring substituted with a chlorine atom and an ethyl group, which is further connected to a butylamine chain with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)ethylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Alkylation: The chlorinated thiophene undergoes alkylation with ethyl halides in the presence of a base to form the ethyl-substituted thiophene.
Amination: The ethyl-substituted thiophene is reacted with 4-methoxybutylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of 1-(5-Chlorothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
1-(5-Chlorothiophen-2-yl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
作用機序
The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring and amine group are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
[1-(4-chlorophenyl)ethyl][(5-chlorothiophen-2-yl)methyl]amine: Similar in structure but with a phenyl ring instead of a butylamine chain.
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: Contains an ethanol group instead of a methoxybutyl chain.
Uniqueness
1-(5-Chlorothiophen-2-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybutyl chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
特性
分子式 |
C11H18ClNOS |
|---|---|
分子量 |
247.79 g/mol |
IUPAC名 |
N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C11H18ClNOS/c1-9(10-5-6-11(12)15-10)13-7-3-4-8-14-2/h5-6,9,13H,3-4,7-8H2,1-2H3 |
InChIキー |
YSMMMAQCZYBNKK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(S1)Cl)NCCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[4.4]nonane-1-thiol](/img/structure/B13307992.png)


![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one](/img/structure/B13308012.png)

![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)
![{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)


![3-[3-(Aminomethyl)phenyl]aniline](/img/structure/B13308052.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)

